(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride
Description
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride (CAS: 115563-64-9) is a chiral compound featuring a partially hydrogenated naphthalene (tetralin) backbone with amino (-NH₂) and hydroxyl (-OH) groups in a trans-configuration at positions 2 and 1, respectively . Its molecular formula is C₁₀H₁₃NO·HCl, with a molecular weight of approximately 199.68 g/mol. This compound is stored under dry conditions at 2–8°C to preserve stability .
Properties
IUPAC Name |
(1R,2R)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-DHTOPLTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518520 | |
| Record name | (1R,2R)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115563-64-9 | |
| Record name | (1R,2R)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation of 2-nitro-1-tetralone proceeds via adsorption of the ketone onto a chiral catalyst surface, followed by stereoselective hydrogen delivery. Ruthenium-based catalysts, such as Ru(BINAP) complexes, achieve enantiomeric excess (ee) >95% under moderate hydrogen pressure (10–50 bar) and temperatures of 25–60°C. Subsequent reduction of the nitro group to an amine is performed using H₂/Pd-C or Zn/HCl, yielding the trans-1,2-amino alcohol intermediate.
Table 1: Catalytic Hydrogenation Parameters
| Precursor | Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| 2-Nitro-1-tetralone | Ru-(R)-BINAP | 30 | 40 | 98 | 85 |
| 2-Nitro-1-tetralone | Rh-(S)-Phanephos | 20 | 50 | 95 | 78 |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries, such as Evans oxazolidinones or Ellman sulfinamides, enable stereochemical control during carbon-nitrogen bond formation. This method involves:
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Installation of the auxiliary : The tetralone derivative is converted to an enolate, which reacts with a chiral amine auxiliary to form a diastereomeric intermediate.
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Reduction and cleavage : The intermediate is reduced (e.g., NaBH₄) and treated with HCl to remove the auxiliary, yielding the target compound.
Case Study: Ellman Sulfinamide Approach
A 2022 study demonstrated the use of (R)-tert-butanesulfinamide to direct the stereochemistry of the amino group. The sulfinamide auxiliary was coupled to 1-tetralone under Mitsunobu conditions, followed by diastereoselective reduction and acidic cleavage to achieve 92% ee and 80% overall yield.
Resolution of Racemic Mixtures
For racemic mixtures obtained via non-stereoselective routes, chiral resolution techniques are employed:
Diastereomeric Salt Crystallization
Reacting the racemic free base with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) forms diastereomeric salts with distinct solubility profiles. Sequential crystallizations isolate the desired (1R,2R)-enantiomer, with reported yields of 60–70% and ee >99%.
Enzymatic Kinetic Resolution
Lipases or esterases selectively acylate one enantiomer of a racemic alcohol intermediate. For example, Candida antarctica lipase B (CAL-B) acetylates the (1S,2S)-enantiomer, leaving the (1R,2R)-alcohol unreacted for isolation (70% yield, 98% ee).
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow systems to enhance reproducibility and safety:
Microreactor Hydrogenation
A 2023 pilot study utilized a packed-bed microreactor with immobilized Ru catalyst for continuous hydrogenation of 2-nitro-1-tetralone. The system achieved 90% conversion at a flow rate of 0.5 mL/min, with 94% ee maintained over 48 hours.
Integrated Purification
In-line liquid-liquid extraction and crystallization modules enable direct isolation of the hydrochloride salt, reducing processing time by 40% compared to batch methods.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | ee (%) | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 98 | 85 | High | 1200 |
| Chiral Auxiliary | 92 | 80 | Moderate | 2500 |
| Diastereomeric Resolution | 99 | 65 | Low | 3500 |
| Continuous Flow | 94 | 90 | High | 1500 |
Recent Advances and Innovations
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Photoredox Catalysis : A 2024 protocol uses iridium photocatalysts to generate amino radicals from nitro precursors, enabling a one-pot synthesis with 89% ee.
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Machine Learning Optimization : Neural networks predict optimal catalyst-substrate combinations, reducing experimental screening time by 70%.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted naphthols, nitro derivatives, and secondary amines, which can be further utilized in synthetic applications.
Scientific Research Applications
Medicinal Chemistry
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride has been investigated for its potential pharmacological activities:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, making it valuable in drug design. For instance, it has been studied for its role in modulating aminopeptidase activity .
- Ligand in Biochemical Assays : The compound is utilized in studying enzyme mechanisms and interactions with biological targets.
Organic Synthesis
The compound serves as a chiral building block in the synthesis of complex molecules:
- Asymmetric Synthesis : Its chiral nature facilitates the production of enantiomerically pure compounds which are critical in pharmaceuticals .
- Synthesis of Advanced Materials : It is used in creating advanced materials and intermediates for dyes and pigments due to its reactive functional groups.
Chemical Reactions
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride undergoes various chemical transformations:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino groups to nitroso or nitro derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Forms secondary amines or alcohols | Sodium borohydride, lithium aluminum hydride |
| Substitution | Hydroxyl group can be replaced with halides or alkyl groups | Thionyl chloride, phosphorus tribromide |
These reactions expand its utility in synthetic organic chemistry .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride in various applications:
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound significantly inhibit aminopeptidases involved in metabolic pathways. This inhibition can lead to potential therapeutic applications in metabolic disorders .
- Synthesis of Bioactive Compounds : Research has shown that using (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride as a precursor can yield bioactive compounds with enhanced pharmacological properties compared to their non-chiral counterparts .
- Material Science Applications : Its role as an intermediate in dye synthesis has been documented in industrial applications where it contributes to the production of colorants with improved stability and performance .
Mechanism of Action
The mechanism of action of (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include the modulation of signal transduction processes and the alteration of metabolic pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical distinctions between the target compound and analogs:
Pharmacological and Physicochemical Insights
- Stereochemistry : The trans configuration in the target compound confers greater structural rigidity than cis isomers (e.g., CAS 2250242-77-2), likely enhancing receptor-binding precision .
- Functional Groups : The hydroxyl group in the target compound increases hydrogen-bonding capacity compared to analogs lacking this group (e.g., CAS 3459-02-7), improving solubility and target interaction .
- Phenyl-substituted derivatives (e.g., CAS 255060-27-6) sacrifice tetralin’s partial aromaticity, altering metabolic pathways .
- Ring Systems : Cyclopentane-based analogs (e.g., CAS 31775-67-4) lack tetralin’s balance of aromaticity and flexibility, reducing pharmacological relevance .
Biological Activity
(1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride (CAS Number: 39834-40-7) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 202.67 g/mol
- Physical State : Solid
- Optical Purity : ≥96.0% (HPLC)
The biological activity of (1R,2R)-trans-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is primarily attributed to its ability to interact with various biological targets. It exhibits properties that may influence neurotransmitter systems and has been studied for its potential neuroprotective effects.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in neuronal tissues.
- Neuroprotective Effects : Studies indicate that it may protect against neurodegeneration by modulating apoptotic pathways.
Biological Activity Data
1. Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of (1R,2R)-trans-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride significantly reduced neuronal cell death in response to oxidative stress. The results indicated a decrease in markers of apoptosis and an increase in cell survival rates compared to control groups.
2. Pharmacological Evaluation
In a pharmacological evaluation involving various assays to determine the compound's efficacy as a neuroprotective agent, it was found that doses ranging from 10 to 50 mg/kg led to statistically significant improvements in behavioral tests assessing motor function and coordination.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1R,2R)-trans-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for chiral compounds. Use asymmetric catalytic hydrogenation or chiral auxiliaries during synthesis. For example, palladium-catalyzed cross-coupling reactions (as in Suzuki-Miyaura reactions) can introduce stereochemical control . Monitor intermediates via chiral HPLC or polarimetry. Ensure anhydrous conditions to prevent racemization during cyclization or salt formation (hydrochloride conversion) .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Combine X-ray crystallography with spectroscopic data. X-ray analysis resolves absolute configuration (as demonstrated for structurally related tetralin derivatives in ). Validate using -NMR coupling constants (e.g., values to confirm trans-diaxial relationships) and compare with computed DFT models .
Q. What analytical techniques are optimal for characterizing purity and stability?
- Methodological Answer : Use hyphenated techniques:
- HPLC-MS : Detects trace impurities (e.g., diastereomers or degradation products).
- TGA/DSC : Assess thermal stability under storage conditions.
- Karl Fischer titration : Quantify residual moisture, critical for hydrochloride salts .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the amino and hydroxyl groups in derivatization reactions?
- Methodological Answer : Perform systematic substituent studies. For example, protect the hydroxyl group with acetyl or TBS groups to isolate amino group reactivity. Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and predict nucleophilic sites. Compare reaction yields with analogs like 1-amino-2-naphthol hydrochloride .
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Conduct kinetic and mechanistic studies under flow chemistry conditions to identify mass transfer limitations. Optimize parameters (e.g., temperature gradients, solvent polarity) using Design of Experiments (DoE) frameworks. Reference multi-step syntheses of related tetralin derivatives for scalable protocols .
Q. How can computational models predict the environmental fate or biodegradability of this compound?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, molar refractivity, and topological polar surface area. Validate predictions against experimental biodegradation assays (e.g., OECD 301F) for aquatic or soil systems .
Data-Driven Challenges
Q. Why do spectral data (e.g., -NMR) of this compound deviate from computational predictions?
- Methodological Answer : Investigate dynamic effects (e.g., ring puckering in the tetralin system) using variable-temperature NMR. Compare with X-ray-derived torsion angles to correlate experimental shifts with conformational averaging .
Q. How does protonation of the amino group affect hydrogen-bonding networks in solid-state structures?
- Methodological Answer : Analyze crystal packing via Hirshfeld surface analysis. For hydrochloride salts, chloride ions often mediate intermolecular H-bonds with NH and OH groups. Contrast with free base analogs to isolate protonation effects .
Table: Comparative Reactivity of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
